2-Methyl-4,5-diphenyloxazole

Overview

Description

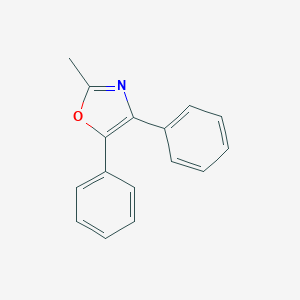

Chemical Structure and Synthesis 2-Methyl-4,5-diphenyloxazole (C₁₆H₁₃NO, MW: 235.28 g/mol, CAS: 14224-99-8) is a substituted oxazole featuring a methyl group at position 2 and phenyl rings at positions 4 and 3. Its synthesis involves the cyclization of acetylbenzoin with thiourea in N,N-dimethylformamide at 150°C, yielding 74% of the product . The methyl group at position 2 exhibits enhanced reactivity due to its proximity to electronegative oxygen and nitrogen atoms, enabling condensation with aldehydes (e.g., benzaldehyde) to form styryloxazoles .

Key Properties and Applications This compound is notable for its role in photo-oxidation reactions with singlet oxygen (¹O₂), leading to the synthesis of antimycin A3, a biologically active antitumor agent . Its UV/visible spectral data (λmax ~270 nm) and reactivity patterns have been extensively characterized .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4,5-diphenyloxazole can be synthesized through several methods. One common synthetic route involves the cyclization of 2-aminobenzophenone with acetic anhydride in the presence of a base such as sodium acetate . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5-diphenyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

Fluorescent Dyes

Overview:

2-Methyl-4,5-diphenyloxazole is prominently used as a fluorescent dye in biological imaging. Its high sensitivity and specificity make it ideal for tracking cellular processes.

Applications:

- Cellular Imaging: Utilized in techniques such as fluorescence microscopy to visualize cellular structures and dynamics.

- Biochemical Assays: Employed in assays that require precise detection of biomolecules.

Case Study:

A study demonstrated the effectiveness of this compound in detecting specific proteins within live cells, showcasing its potential in real-time imaging applications .

Overview:

this compound is integrated into organic photovoltaic cells to improve energy conversion efficiency.

Applications:

- Solar Energy Harvesting: Enhances the performance of solar panels by increasing light absorption and conversion rates.

Case Study:

Research indicated that photovoltaic cells incorporating this compound exhibited a significant increase in power conversion efficiency compared to traditional materials .

Analytical Chemistry

Overview:

In analytical chemistry, the compound is utilized for detecting trace amounts of substances, proving beneficial for environmental monitoring and food safety.

Applications:

- Trace Detection Methods: Applied in methods like chromatography for the analysis of pollutants.

- Quality Control: Used in food safety testing to ensure compliance with health regulations.

Polymer Science

Overview:

this compound plays a role in the synthesis of advanced polymers that exhibit unique properties.

Applications:

- Material Development: Contributes to the creation of polymers with enhanced thermal stability and mechanical strength.

- Biodegradable Materials: Investigated for use in developing biodegradable polymers that maintain functionality while being environmentally friendly.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Biodegradability | Yes |

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues with Alkyl Substituents

Key Insight : The methyl group in 2-Methyl-4,5-diphenyloxazole offers a balance between reactivity and steric bulk, whereas bulkier alkyl chains (e.g., propyl) may hinder photo-oxidation efficiency .

Diarylated Oxazoles with Aromatic Substituents

Key Insight : The placement of substituents significantly impacts functionality. For example, 2,4,5-triphenyloxazole lacks the reactive methyl group critical for antimycin A3 synthesis .

Functionalized Oxazoles with Heteroatoms

Key Insight : Halogenation at position 2 (e.g., bromomethyl) introduces versatile handles for further derivatization, though reaction conditions (e.g., N-bromosuccinimide) may fail without optimized protocols .

Macrocyclic and Bicyclic Oxazoles

Key Insight : Bridged oxazoles exhibit structural rigidity for chiral applications but lack the simplicity required for large-scale antitumor synthesis .

Biological Activity

2-Methyl-4,5-diphenyloxazole is an organic compound with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.29 g/mol. It is characterized by its unique substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The oxazole ring can engage in non-covalent bonding with enzyme active sites or protein binding sites, potentially leading to enzyme inhibition or activation. Such interactions may influence biochemical pathways critical for cellular function and disease progression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of diphenyloxazole can inhibit the adherence of Porphyromonas gingivalis , an oral pathogen, to Streptococcus gordonii , with IC50 values ranging from 2.3 to 4.3 μM . This suggests potential applications in preventing biofilm formation in oral health.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The presence of phenyl groups in the structure enhances its reactivity and biological efficacy.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties. Its ability to modulate signaling pathways related to inflammation could make it a candidate for therapeutic applications in inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions using precursors like 2-aminobenzophenone in the presence of acetic anhydride and sodium acetate. This method yields the compound with high purity suitable for biological testing.

Kinetics of Oxidation

A detailed kinetic study on the photo-oxidation of oxazole derivatives, including this compound, revealed that the introduction of methyl and phenyl groups significantly influences the stability and reactivity of the products formed during oxidation processes. The study highlighted the formation of reactive intermediates that could participate in further chemical transformations relevant to biological activity .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4,5-diphenyloxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step procedures. For example, (S)-diphenyl-4,5-dihydrooxazole derivatives can be synthesized via a three-stage process starting from (S)-(+)-2-Phenylglycinol, achieving yields of 83.2–94.5% through controlled refluxing, distillation, and crystallization . Optimization includes solvent selection (e.g., DMSO for solubility), prolonged reflux durations (e.g., 18 hours), and post-reaction purification using water-ethanol recrystallization to enhance purity (>99%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity, while polarimetry (e.g., optical rotation measurements) validates enantiomeric integrity in chiral derivatives . For hypercoordinated variants, X-ray crystallography and elemental analysis are recommended to confirm coordination geometries .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations be applied to study the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic structure, HOMO-LUMO gaps, and charge distribution, while Molecular Dynamics (MD) simulations predict conformational stability in solvents. These methods rationalize experimental UV-Vis spectra and reactivity patterns, as demonstrated in studies of benzoxazole derivatives .

Q. What strategies are recommended for resolving contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

- Methodological Answer : Iterative validation is key:

- Cross-check NMR/IR data against literature (e.g., hypercoordinated oxazolines ).

- Repeat reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry).

- Use complementary techniques (e.g., X-ray crystallography for ambiguous stereochemistry) .

Q. How can enantiomeric purity of chiral this compound derivatives be ensured during synthesis?

- Methodological Answer : Chiral starting materials like (S)-(+)-2-Phenylglycinol enforce stereochemical control. Monitor optical rotation during synthesis and purification. Polarimetry (e.g., NSQC measurements) and chiral HPLC validate enantiomeric excess (>99%) .

Q. What are the current gaps in toxicological data for this compound, and how might this impact its use in biomedical research?

- Methodological Answer : Regulatory reviews (e.g., EFSA) highlight insufficient toxicity data for substituted benzothiazoles. Researchers must conduct in vitro cytotoxicity assays (e.g., IC50 determination) and metabolic stability studies before preclinical trials .

Q. What methodologies are effective for introducing functional groups into the this compound scaffold?

- Methodological Answer :

- Organotin Functionalization : React with triphenylstannyl or chlorodiphenylstannyl reagents to form hypercoordinated derivatives, enabling polymerization studies .

- Selenylation : Introduce phenylselanyl groups via nucleophilic substitution, as seen in 5-methyl-2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole .

Properties

IUPAC Name |

2-methyl-4,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQIWRCWPJRJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161981 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14224-99-8 | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-methyl-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.